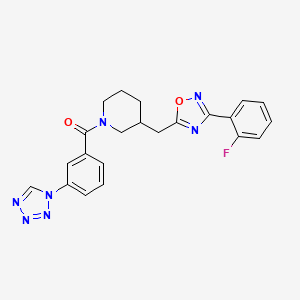
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20FN7O2 and its molecular weight is 433.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, a phenyl group, an oxadiazole moiety, and a piperidine ring. These structural components contribute to its diverse biological activities.
| Component | Structure |
|---|---|
| Tetrazole | Tetrazole |
| Phenyl | Phenyl |
| Oxadiazole | Oxadiazole |
| Piperidine | Piperidine |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole and oxadiazole rings are known for their ability to form hydrogen bonds and engage in π-stacking interactions, enhancing binding affinity to target proteins.
Target Proteins
- Enzymes : Inhibition of specific enzymes involved in disease pathways.
- Receptors : Modulation of receptor activity, particularly in the central nervous system.
- Transporters : Interference with the transport mechanisms of neurotransmitters.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. For example:
- Case Study 1 : A related compound demonstrated an IC50 value of 23.30 ± 0.35 μM against Jurkat cells, indicating strong anticancer potential .
Antimicrobial Activity
The presence of the tetrazole and oxadiazole rings contributes to antimicrobial properties:
- Case Study 2 : Compounds with similar scaffolds displayed MIC values ranging from 1.6 μg/ml to 25 μg/ml against Candida albicans and Aspergillus niger .
Neuroprotective Effects
Research suggests that piperidine derivatives can offer neuroprotective benefits:
- Case Study 3 : Compounds containing piperidine have been associated with reduced neuronal apoptosis in vitro, highlighting their potential in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances potency.
- Modifications on the piperidine nitrogen can affect binding affinity and selectivity towards specific targets.
Propiedades
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c23-19-9-2-1-8-18(19)21-25-20(32-26-21)11-15-5-4-10-29(13-15)22(31)16-6-3-7-17(12-16)30-14-24-27-28-30/h1-3,6-9,12,14-15H,4-5,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOKDRUMEFFCAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)CC4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













